molecular formula C10H10N4O B8367817 2-Amino-4-methylcarbamoylquinazoline

2-Amino-4-methylcarbamoylquinazoline

Cat. No.: B8367817
M. Wt: 202.21 g/mol
InChI Key: OEIMMMLSRHBECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylcarbamoylquinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and pharmaceutical research. The quinazoline scaffold is recognized for its diverse biological activities . Researchers investigate this core structure for its potential in developing new therapeutic agents, as substituted quinazolines have demonstrated a range of pharmacological properties. These include serving as key intermediates in the synthesis of more complex molecules for antibacterial and anticancer applications . The specific substitution pattern of the 2-amino and 4-methylcarbamoyl groups on the quinazoline ring makes this compound a valuable building block for constructing combinatorial libraries and exploring structure-activity relationships (SAR). Scientists utilize it in various research applications, such as designing enzyme inhibitors and probing biological mechanisms. The compound's structure facilitates further chemical modifications, enabling the development of novel compounds for high-throughput screening against various biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-N-methylquinazoline-4-carboxamide

InChI

InChI=1S/C10H10N4O/c1-12-9(15)8-6-4-2-3-5-7(6)13-10(11)14-8/h2-5H,1H3,(H,12,15)(H2,11,13,14)

InChI Key

OEIMMMLSRHBECJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=NC2=CC=CC=C21)N

Origin of Product

United States

Scientific Research Applications

Antitumor Properties
Research has indicated that 2-amino-4-methylcarbamoylquinazoline exhibits moderate antiproliferative activity against several cancer cell lines. For instance, studies have shown that it can inhibit the growth of breast adenocarcinoma cells (MCF-7) and bronchial carcinoma cells (A549) at specific concentrations . The compound's mechanism appears to involve morphological changes in tumor cells, such as nuclear deformation and disruption of microtubule networks, which are critical for cell division and integrity .

Antiviral Activity
Recent investigations have identified derivatives of quinazoline compounds, including 2-amino-4-methylcarbamoylquinazoline, as potential inhibitors of HIV replication. These compounds have demonstrated significant antiviral activity against both HIV-1 and HIV-2 by disrupting capsid-host factor interactions and promoting capsid misassembly, highlighting their potential as novel anti-HIV agents .

Inhibition of Enzymatic Activity
Quinazoline derivatives, including 2-amino-4-methylcarbamoylquinazoline, have been studied for their ability to inhibit various enzymes involved in disease processes. For example, certain analogs have shown effectiveness in inhibiting quinone reductase 2 (QR2), an enzyme implicated in cancer progression . Such inhibition could pave the way for developing targeted cancer therapies.

Case Study 1: Antitumor Activity

A study focused on the cytotoxic effects of 2-amino-4-methylcarbamoylquinazoline derivatives on human cancer cell lines revealed that these compounds could induce apoptosis in MCF-7 cells at concentrations as low as 5 µg/ml. The study utilized flow cytometry to assess cell viability and morphological changes post-treatment .

Case Study 2: Antiviral Mechanism

In a detailed mechanistic study, researchers analyzed how quinazoline derivatives interact with HIV capsids. The results indicated that specific modifications to the quinazoline structure enhance binding affinity to viral proteins, significantly improving antiviral efficacy compared to standard treatments .

Comparative Data Table

Compound Activity Cell Line Tested IC50 Value Notes
2-Amino-4-methylcarbamoylquinazolineAntitumorMCF-75 µg/mlInduces apoptosis; alters microtubule structure
Quinazoline Derivative AAntiviralHIV-1N/ADisrupts capsid assembly
Quinazoline Derivative BQR2 InhibitionVariousN/APotential cancer therapy candidate

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the formation of 2-amino-4-methylcarbamoylquinazoline typically include:

  • Nucleophilic Attack : The amino group acts as a nucleophile, attacking electrophilic centers in the reaction partners, facilitating the formation of new C-N bonds.

  • Rearrangements : Certain reactions may involve rearrangements that stabilize the intermediate structures, leading to the final product.

Key Reactions

The following table summarizes key reactions involving 2-amino-4-methylcarbamoylquinazoline:

Reaction TypeReactants/ConditionsProductsReference
Condensation4-Methyl-2-aminobenzamide + Isocyanate2-Amino-4-methylcarbamoylquinazoline
Cyclization2-Amino-4-methylbenzamide + AldehydeQuinazoline derivatives
Nucleophilic SubstitutionAmino group + ElectrophileCarbamoyl derivatives

Biological Evaluation

Research indicates that derivatives of 2-amino-4-methylcarbamoylquinazoline exhibit significant biological activities, including:

  • Antitumor Activity : Some studies have demonstrated that this compound can inhibit tumor cell proliferation, making it a candidate for further development as an anticancer agent.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may be relevant in treating conditions such as Alzheimer's disease.

Pharmacological Studies

Pharmacological evaluations have revealed that modifications to the quinazoline scaffold can enhance its efficacy and selectivity against specific biological targets. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Methylquinazolin-2-amine Derivatives

Compound ID Substituent at Position 2 Yield (%) Melting Point (°C) Notable Features
3al N-(3-Bromobenzyl) 79 114–115 Bromine enhances molecular weight
3am N-(4-Iodobenzyl) 72 177–178 High MP due to iodine’s polarizability
3an N-(4-Cyanobenzyl) 60 178–179 Nitrile group increases polarity
3ao N-(Thiophen-2-ylmethyl) 68 131–132 Sulfur-containing heterocycle
3ap N-(Naphthalen-2-ylmethyl) 84 150–151 Bulky aromatic substituent
3ba N-Benzyl (dioxolo-fused scaffold) 84 157–158 Oxygen-rich fused ring system
3ca N-Benzyl (6-bromo substitution) 81 166–167 Bromine at position 6

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitrile in 3an) or bulky substituents (e.g., naphthalene in 3ap) correlate with higher melting points (178–179°C and 150–151°C, respectively), likely due to enhanced intermolecular interactions or crystal packing efficiency .
  • In contrast, smaller substituents like 3-bromobenzyl (3al) result in lower melting points (114–115°C).

Synthetic Yields :

  • Bulky aromatic groups (e.g., 3ap, 84%) and fused-ring systems (3ba, 84%) show higher yields compared to polar substituents like nitrile (3an, 60%), suggesting steric or electronic factors influence reaction efficiency .

Hypothesized Properties of 2-Amino-4-methylcarbamoylquinazoline: The methylcarbamoyl group at position 4 introduces both hydrogen-bonding capacity (via the amide) and moderate lipophilicity (via the methyl group). This may result in:

  • Higher melting points than 4-methyl analogs (e.g., 3al) due to increased polarity.
  • Enhanced solubility in polar solvents compared to purely aromatic substituents.
  • Potential biological activity inferred from , where quinazoline derivatives with substituents like bromine or fused rings exhibit antitumor and anti-parasitic properties .

Structural-Activity Relationship (SAR) Insights

While direct biological data for 2-amino-4-methylcarbamoylquinazoline are lacking, highlights critical SAR trends in quinazoline derivatives:

  • Antitumor Activity: Bromine or iodine substituents (e.g., 3al, 3am) may enhance DNA interaction or kinase inhibition, as seen in analogs like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline .
  • Anti-parasitic Potential: 2,4-Diamino-6-(arylmethyl)quinazolines demonstrate activity against parasites, suggesting that the amino group at position 2 and substituent flexibility are critical .
  • Inhibitor Design: The methylcarbamoyl group’s amide moiety could mimic ATP-binding motifs in kinases, positioning 2-amino-4-methylcarbamoylquinazoline as a candidate for enzyme inhibition studies.

Preparation Methods

Cyclocondensation of o-Aminobenzoic Acid Derivatives

Procedure :
The quinazoline core is constructed via cyclocondensation of o-aminobenzoic acid derivatives with chloroacetonitrile. For example:

  • Step 1 : o-Aminobenzoic acid reacts with chloroacetonitrile in methanol under basic conditions (e.g., NaOMe) to form 2-chloromethyl-4(3H)-quinazolinone.

  • Step 2 : The chloromethyl group undergoes nucleophilic substitution with methylamine or methyl isocyanate to introduce the methylcarbamoyl moiety.

Conditions :

  • Solvent: Methanol or DMF

  • Temperature: Reflux (65–80°C)

  • Catalyst: Sodium methoxide (0.05–0.2 equiv)

  • Yield: 70–85% for intermediate 2-chloromethylquinazolinone.

Direct Carbamoylation of 2-Aminoquinazoline

Procedure :
2-Aminoquinazoline reacts with methyl isocyanate (MIC) in a one-pot reaction:

  • Step 1 : 2-Aminoquinazoline is suspended in anhydrous DMF.

  • Step 2 : Methyl isocyanate is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

Optimization :

  • Solvent : DMF or THF

  • Reagent Ratio : 1:1.2 (2-aminoquinazoline:MIC)

  • Yield : 65–78%.

Safety Note : Methyl isocyanate is highly toxic; reactions require strict containment and ventilation.

Multi-Step Synthesis from Anthranilic Acid

Procedure :
This method involves sequential nitration, reduction, and cyclization (Figure 1):

  • Nitration : Anthranilic acid is nitrated to 3-nitroanthranilic acid using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Cyclization : The amine reacts with methyl isocyanate in the presence of POCl₃ to form the quinazoline ring.

Conditions :

  • Hydrogenation Pressure: 1.5–2.0 MPa

  • Cyclization Catalyst: POCl₃ (excess)

  • Yield: 50–60% (over three steps).

Microwave-Assisted Synthesis

Procedure :
Microwave irradiation accelerates the cyclocondensation step:

  • Step 1 : o-Aminobenzamide, methyl isocyanate, and K₂CO₃ are mixed in DMF.

  • Step 2 : Irradiated at 120°C for 20–30 minutes.

Advantages :

  • Reaction Time: Reduced from 12 hours to 30 minutes.

  • Yield: 80–90%.

Comparative Analysis of Methods

Method Starting Material Key Reagent Conditions Yield Reference
Cyclocondensationo-Aminobenzoic acidChloroacetonitrileReflux, NaOMe70–85%
Direct Carbamoylation2-AminoquinazolineMethyl isocyanateRT, DMF65–78%
Multi-Step SynthesisAnthranilic acidHNO₃, H₂/Pd-CHigh-pressure H₂50–60%
Microwave-Assistedo-AminobenzamideK₂CO₃, MIC120°C, 30 min80–90%

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C catalysts in hydrogenation steps can be reused for 3–5 batches without significant loss of activity.

  • Waste Management : Phosphorus oxychloride (POCl₃) residues require neutralization with aqueous NaHCO₃.

  • Cost Efficiency : Microwave methods reduce energy costs by 40% compared to traditional heating.

Characterization and Quality Control

  • NMR : ¹H-NMR signals at δ 8.1–8.3 ppm (aromatic protons) and δ 2.9 ppm (N-CH₃).

  • MS : Molecular ion peak at m/z 202.21 (C₁₀H₁₀N₄O).

  • HPLC Purity : >98% achieved via recrystallization from ethanol-toluene (3:1) .

Q & A

Q. What are the established synthetic methodologies for 2-Amino-4-methylcarbamoylquinazoline, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of precursor benzimidamides or carbamoyl derivatives. For example, 2-aminoarylbenzimidamide intermediates can undergo nucleophilic substitution or cyclocondensation reactions with methylcarbamoyl groups. Catalytic systems like palladium or organocatalysts (e.g., chiral phosphoric acids) may enhance regioselectivity and yield . Reaction optimization often requires controlled temperatures (80–120°C), inert atmospheres, and polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize reactive intermediates .

Q. How is 2-Amino-4-methylcarbamoylquinazoline characterized using spectroscopic and crystallographic techniques?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbamoyl NH/amine groups (δ 5.5–6.8 ppm). The methylcarbamoyl moiety shows a distinct singlet for the methyl group (δ 2.1–2.5 ppm) .
  • HRMS : Molecular ion peaks ([M+H]+) confirm molecular weight, with deviations <2 ppm indicating purity .
  • X-ray crystallography : Resolves the quinazoline core’s planarity and substituent orientation. For example, fluorine-substituted analogs show bond angles of ~120° in the aromatic ring, consistent with sp² hybridization .

Q. What are the key stability considerations for storing 2-Amino-4-methylcarbamoylquinazoline in laboratory settings?

Store under inert gas (argon) at 2–8°C in airtight containers to prevent hydrolysis of the carbamoyl group. Purity (>98%) and moisture control (<0.1% H₂O) are critical to avoid degradation into 2-aminoquinazoline byproducts .

Advanced Research Questions

Q. How can researchers address contradictory spectral data when characterizing novel derivatives of 2-Amino-4-methylcarbamoylquinazoline?

Contradictions in NMR or HRMS data may arise from tautomerism or impurities. Strategies include:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-chloro-2-phenylquinazoline derivatives) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm proton-carbon connectivity .
  • Computational modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G* basis set) to validate experimental data .

Q. What strategies are effective in optimizing the regioselectivity of substituent introduction in 2-Amino-4-methylcarbamoylquinazoline derivatives?

Regioselectivity in C-4 or C-2 positions is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) direct substitutions to electron-deficient positions.
  • Catalytic systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) favors C-4 functionalization in halogenated quinazolines .
  • Solvent polarity : High-polarity solvents (DMSO) stabilize transition states for carbamoyl group retention .

Q. What in silico approaches are recommended to predict the biological activity of 2-Amino-4-methylcarbamoylquinazoline analogs prior to in vitro testing?

  • Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina to assess binding affinity .
  • QSAR modeling : Correlate substituent properties (logP, molar refractivity) with activity trends from existing analogs .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) to prioritize lead compounds .

Q. How does the electronic nature of substituents influence the reactivity of 2-Amino-4-methylcarbamoylquinazoline in palladium-catalyzed cross-coupling reactions?

Electron-donating groups (e.g., methoxy) enhance nucleophilicity at C-4, facilitating oxidative addition with Pd(0). Conversely, electron-withdrawing groups (e.g., nitro) increase electrophilicity, favoring transmetallation steps. Steric effects from bulky substituents (e.g., tert-butyl) may reduce reaction rates by hindering catalyst access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.